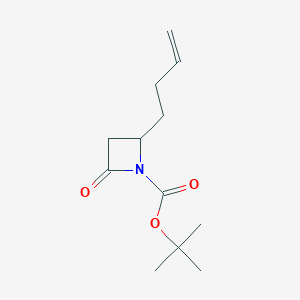

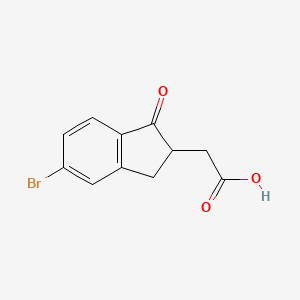

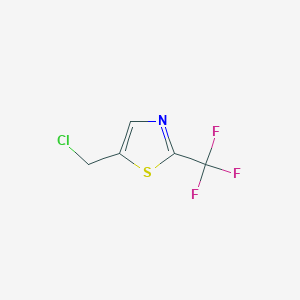

6-((5-((3-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions, where different substituents are introduced to the pyrimidine ring to alter its chemical and physical properties. For example, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds was achieved by cyclization of trifluoroacetoacetate ethyl with substituted-urea, showing good herbicidal activities, which indicates the versatility of pyrimidine synthesis methods in producing compounds with varied applications (Yang Huazheng, 2013).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives is essential for understanding their chemical behavior and potential applications. For instance, the molecular structure of a related compound was confirmed by spectroscopic methods and X-ray crystallography, indicating the importance of these techniques in characterizing the structural details of pyrimidine derivatives (A. Barakat et al., 2016).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, reactions of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione with benzyl hydrosulfide and benzylamine under mild conditions resulted in concurrent occurrence of a redox reaction and nucleophilic substitution (M. Sako et al., 1985).

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 6-((5-((3-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is part of a broader category of compounds known for their complex synthesis processes and significant potential in scientific research. Compounds within this category, such as 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized to explore their herbicidal activities, showcasing the agricultural implications of such chemicals (Huazheng, 2013). Similarly, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives demonstrates the compound's versatility in structural and spectral explorations, contributing to the understanding of electronic structures through computational methods (Ashraf et al., 2019).

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a key feature in compounds similar to the one , plays a crucial role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are of interest for their potential in creating 2D and 3D networks through hydrogen bonding, showcasing the compound's applicability in materials science and nanotechnology (Fonari et al., 2004).

Biological Activities

The compound falls within a class of pyrimidine derivatives known for their varied biological activities. For instance, pyrimidine linked with morpholinophenyl derivatives have been explored for their larvicidal activity against specific larvae, highlighting the compound's potential in pest control and public health (Gorle et al., 2016). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrates the potential for anti-inflammatory and analgesic agents, further emphasizing the compound's significance in medicinal chemistry (Abu‐Hashem et al., 2020).

properties

IUPAC Name |

6-[[4-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2S/c21-13-4-6-16(7-5-13)27-17(9-15-10-18(28)24-19(29)23-15)25-26-20(27)30-11-12-2-1-3-14(22)8-12/h1-8,10H,9,11H2,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNFUGPMHLAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)